4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline
Overview
Description
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The molecular formula of this compound is C12H9ClN2O, and it has a molecular weight of approximately 232.66 g/mol .
Mechanism of Action
Target of Action
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline has been characterized with respect to a broad range of biological properties . It has been studied as an antiparasitic (antimalarial, anti-Leishmania) agent , and data have been obtained on its antifungal activity . This compound has been applied as ligands of 5-HT3 receptors , inhibitors of human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B .
Mode of Action
For instance, as an inhibitor of human protein kinase CK2 and AKT kinase, it can prevent these enzymes from performing their normal functions, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For example, by inhibiting protein kinase CK2 and AKT kinase, it could affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, by acting as a ligand for 5-HT3 receptors, it could influence serotonin signaling .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. For instance, its antiparasitic and antifungal activities suggest that it can kill or inhibit the growth of certain parasites and fungi . Its ability to inhibit protein kinases suggests that it can disrupt cell signaling, potentially leading to cell death .
Preparation Methods
The synthesis of 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide with 1-(2-aminophenyl)pyrrole under reflux conditions with aqueous formic acid . Another approach utilizes epoxides as alkyl precursors in an iodine-mediated one-pot synthesis under metal-free conditions . Industrial production methods often employ transition-metal-free catalysis to ensure a more environmentally friendly and cost-effective process .
Chemical Reactions Analysis
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted pyrroloquinoxalines .
Scientific Research Applications
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Quinoxalines: These compounds are structurally related but lack the pyrrole ring, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-16-8-4-5-10-9(7-8)14-12(13)11-3-2-6-15(10)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKIVJMXSOUHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445083 | |
Record name | 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-08-9 | |
Record name | 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160657-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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